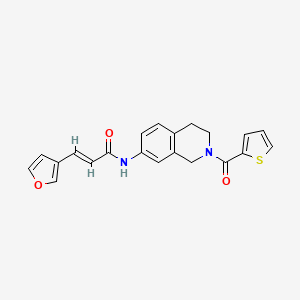![molecular formula C8H8BrNO4 B2469155 2-[(5-Bromofuran-2-yl)formamido]propanoic acid CAS No. 1396966-85-0](/img/structure/B2469155.png)
2-[(5-Bromofuran-2-yl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 . It is also known by the IUPAC name N-(5-bromo-2-furoyl)alanine . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-[(5-Bromofuran-2-yl)formamido]propanoic acid is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a powder that is stored at room temperature . Its molecular weight is 262.06 .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
2-[(5-Bromofuran-2-yl)formamido]propanoic acid and its derivatives show significant antifungal activities. Zhu et al. (2016) isolated bromopyrrole alkaloids from the South China Sea sponge Agelas sp., which exhibited effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model (Zhu et al., 2016).
Antiprotozoal Agents
Compounds related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid have been synthesized for their antiprotozoal properties. Ismail et al. (2004) developed novel dicationic imidazo[1,2-a]pyridines that showed strong DNA affinities and exhibited significant in vitro antiprotozoal activities (Ismail et al., 2004).
Chemical Synthesis and Modification
Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, for potential application in chemical synthesis (Kitagawa et al., 2004).
Cytotoxicity and Absorption Studies
Zeng et al. (2019) investigated the cytotoxicity and absorption of hydroxmethylfurfural-glycine adducts in Caco-2 cells, providing insights into the biochemical behavior of related furan compounds (Zeng et al., 2019).
Antibacterial Activity
In 2020, research on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol revealed compounds with high yields and significant antibacterial activity, suggesting potential applications for similar bromofuran compounds (Anonymous, 2020).
Fluorescence and Derivatisation Studies
Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, indicating its potential use in fluorescent labeling in biological assays (Frade et al., 2007).
Anticancer Activity
Research by Saad and Moustafa (2011) on S-glycosyl and S-alkyl derivatives of triazinone, which are structurally related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, showed significant in vitro anticancer activities, suggesting potential applications in cancer treatment (Saad & Moustafa, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOPSXCIOJRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromofuran-2-yl)formamido]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

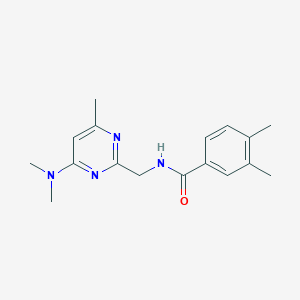
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
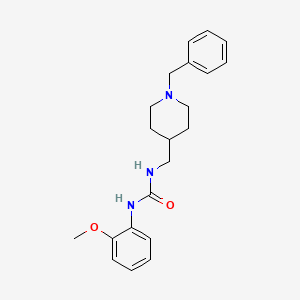
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
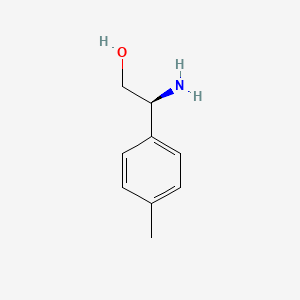
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
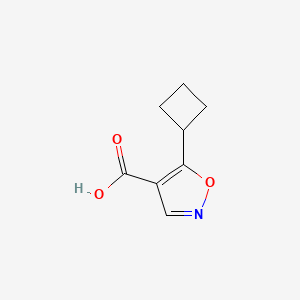
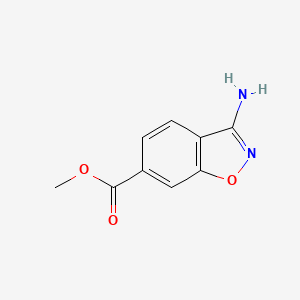
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
